4-methoxy-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide
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Overview
Description
VUF-8504 is a synthetic organic compound known for its role as a ligand for the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various physiological processes, including inflammation, neuroprotection, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VUF-8504 involves the cyclization of 2-methylbenzonitrile with pyridine-2-carbonitrile using potassium amide in liquid ammonia. This reaction produces 3-(2-pyridyl)isoquinoline-1-amine, which is then acylated with 4-methoxybenzoyl chloride using butyllithium in tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for VUF-8504 are not widely documented, the synthesis typically follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: VUF-8504 primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include butyllithium and 4-methoxybenzoyl chloride in tetrahydrofuran.
Cyclization Reactions: Potassium amide in liquid ammonia is used for cyclization.
Major Products: The major product formed from these reactions is 3-(2-pyridyl)isoquinoline-1-amine, which is further modified to produce VUF-8504 .
Scientific Research Applications
VUF-8504 has several applications in scientific research:
Mechanism of Action
VUF-8504 exerts its effects by binding to the adenosine A3 receptor, a G-protein-coupled receptor. This binding modulates various intracellular signaling pathways, including those involved in inflammation and cell proliferation . The activation of the adenosine A3 receptor can lead to anti-inflammatory effects and neuroprotection .
Comparison with Similar Compounds
- Thiazoles
- Thiadiazoles
- 1,4-Dihydropyridines
- Pyridines
- 2-Mercaptopyrimidines
- Flavonoids
- Isoquinolines
- Quinazolines
- (Aza)adenines
- Pyrazoloquinolines
- Triazoloquinoxalines
- Pyrazolotriazolopyrimidines
- Triazolopurines
- Tricyclic Xanthines
Uniqueness: VUF-8504 is unique due to its high potency and selectivity for the adenosine A3 receptor. Its structural features, such as the 2-pyridinyl moiety and the phenyl ring linked to the quinoline nucleus, contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26) |
InChI Key |
VLGYXUZBVKQWQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Synonyms |
4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |
Origin of Product |
United States |
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